(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is a deuterated analog of vildagliptin, a selective, competitive, and reversible inhibitor of dipeptidyl peptidase IV (DPP4). This compound is primarily used in the treatment of type 2 diabetes by inhibiting the activity of DPP4, thereby increasing the concentration of glucagon-like peptide-1 (GLP-1) and promoting insulin secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the adamantyl amine derivative: This involves the reaction of 3-hydroxyadamantane with an appropriate amine to form the adamantyl amine derivative.
Acylation: The adamantyl amine derivative is then acylated with a suitable acylating agent to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium isotope effects.
Biology: Investigated for its role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, particularly type 2 diabetes.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug metabolism studies
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of dipeptidyl peptidase IV (DPP4), an enzyme that degrades incretin hormones such as GLP-1. By inhibiting DPP4, the compound increases the levels of GLP-1, which in turn enhances insulin secretion from pancreatic beta cells and reduces glucagon release from alpha cells. This leads to improved glycemic control in patients with type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vildagliptin: The non-deuterated analog of the compound, also a DPP4 inhibitor used in the treatment of type 2 diabetes.
Sitagliptin: Another DPP4 inhibitor with a similar mechanism of action but different chemical structure.
Saxagliptin: A DPP4 inhibitor with a distinct pharmacokinetic profile compared to vildagliptin.
Uniqueness
The deuterated version of vildagliptin, (2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, offers potential advantages such as improved metabolic stability and reduced side effects due to the kinetic isotope effect. This makes it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C17H25N3O2 |
---|---|
Molekulargewicht |
306.42 g/mol |
IUPAC-Name |
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i3D2,14D |
InChI-Schlüssel |
SYOKIDBDQMKNDQ-VSXSYMTGSA-N |
Isomerische SMILES |
[2H][C@]1(CCC(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])C#N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.